molecular formula C13H8F3NO2 B1343751 6-(4-(Trifluoromethyl)phenyl)picolinic acid CAS No. 924817-68-5

6-(4-(Trifluoromethyl)phenyl)picolinic acid

Cat. No. B1343751
M. Wt: 267.2 g/mol
InChI Key: JBAJBPRCHPGONU-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethyl)phenyl)picolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. Picolinic acid derivatives are of significant interest in various fields of chemistry due to their potential applications in catalysis, coordination chemistry, molecular devices, and as ligands for metal ion sensitization .

Synthesis Analysis

The synthesis of picolinic acid derivatives can involve various methods, including the reaction of picolinic acid with different reagents to form amides or esters. For instance, the reaction of picolinic acid with thionyl chloride can lead to the formation of acid chlorides, which can then be used to synthesize N-alkyl-N-phenylpicolinamides. This process can also yield chlorinated derivatives, depending on the reaction conditions . Additionally, picolinic acid derivatives can be synthesized using hydrothermal self-assembly methods, as demonstrated by the production of various metal-organic and supramolecular networks using 4-(3-carboxyphenyl)picolinic acid .

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives can be characterized using techniques such as X-ray crystallography, which reveals preferences for certain geometries, such as cis amide bonds. The structures can vary widely, from discrete monomers to complex three-dimensional frameworks, depending on factors like the nature of the metal ion, the level of deprotonation of the picolinic acid, and the type of ancillary ligands used .

Chemical Reactions Analysis

Picolinic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds with metal ions. These reactions can lead to the creation of diverse structures with potential applications in catalysis and materials science. The reactivity of these compounds can be influenced by the substituents on the picolinic acid ring, as well as by the presence of other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives, such as stability constants, emission intensity, and quantum yields, can be studied using spectroscopic methods. These properties are crucial for their potential applications in areas like luminescence and as sensitizers for europium and terbium ions. The presence of substituents like phosphoryl groups can enhance the stability and modify the photophysical properties of the complexes formed with metal ions . Additionally, the thermal properties of derivatives can be characterized by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which are important for understanding their behavior under thermal conditions .

Scientific Research Applications

Catalysis and Coordination Chemistry

6-(4-(Trifluoromethyl)phenyl)picolinic acid and its derivatives are involved in catalysis and coordination chemistry. A study by Devi et al. (2015) explored the synthesis of amides from picolinic acid, demonstrating potential applications in catalysis and molecular devices. The study highlighted the formation of N-alkyl-N-phenylpicolinamides and chlorinated derivatives through the reaction of picolinic acid with thionyl chloride (Devi, 2015).

Photophysical Properties in Polymer Devices

6-(4-(Trifluoromethyl)phenyl)picolinic acid derivatives have been studied for their optoelectronic properties in polymer devices. Xiao et al. (2009) synthesized a picolinic acid derivative with an oxadiazole unit and investigated its performance in polymer light-emitting devices. The study reported enhanced luminance efficiency and brightness compared to other complexes, showing the potential for improving optoelectronic properties in such devices (Xiao et al., 2009).

Photocatalytic Activity

The compound and its related structures have been applied in photocatalytic activities. Gu et al. (2017) utilized 5-(3,4-dicarboxylphenyl)picolinic acid, a related compound, for hydrothermal assembly and structural analysis of coordination compounds. These compounds showed significant photocatalytic activity for the degradation of dyes, indicating the potential of picolinic acid derivatives in environmental applications (Gu et al., 2017).

Synthesis of Phosphorescent Materials

6-(4-(Trifluoromethyl)phenyl)picolinic acid derivatives have been used in the synthesis of phosphorescent materials. Tao et al. (2017) designed iridium complexes with picolinic acid as ancillary ligands for use in organic light-emitting diodes (OLEDs). The study emphasized the high performance of these complexes in OLEDs, demonstrating the effectiveness of picolinic acid derivatives in creating advanced phosphorescent materials (Tao et al., 2017).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-4-8(5-7-9)10-2-1-3-11(17-10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAJBPRCHPGONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647074
Record name 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Trifluoromethyl)phenyl)picolinic acid

CAS RN

924817-68-5
Record name 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wang - 2022 - search.proquest.com
C–H functionalizations directed by innate functionalities such as amines and carboxylic acids have recently become the focus of scientific interests. Two promising approaches were …
Number of citations: 0 search.proquest.com

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